Caloxin 2A1 (TFA)

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

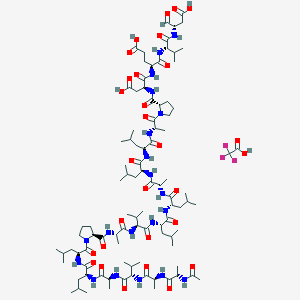

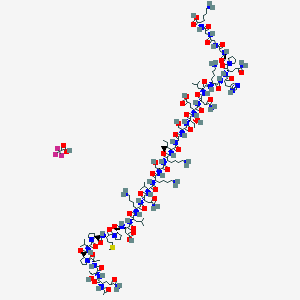

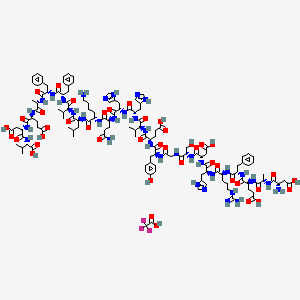

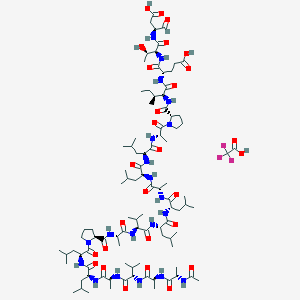

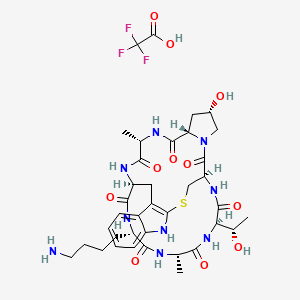

Caloxin 2A1 (trifluoroacetic acid salt) is a peptide inhibitor of the plasma membrane calcium adenosine triphosphatase (PMCA). PMCA is an enzyme that plays a crucial role in maintaining cellular calcium homeostasis by extruding calcium ions from the cell. Caloxin 2A1 selectively inhibits PMCA without affecting other adenosine triphosphatases such as magnesium adenosine triphosphatase or sodium-potassium adenosine triphosphatase .

Mechanism of Action

Target of Action

Caloxin 2A1 (TFA), also known as Caloxin 2A1 Trifluoroacetate, primarily targets the extracellular plasma membrane Ca2±ATPase (PMCA) . PMCA is a pump that extrudes cellular Ca2+ with a high affinity, playing a major role in Ca2+ homeostasis and signaling .

Mode of Action

Caloxin 2A1 (TFA) acts as a peptide inhibitor of PMCA . . This selective inhibition of PMCA alters the calcium ion concentration within the cell, impacting various cellular processes.

Biochemical Pathways

The primary biochemical pathway affected by Caloxin 2A1 (TFA) is the calcium signaling pathway . By inhibiting PMCA, Caloxin 2A1 (TFA) disrupts the normal extrusion of cellular Ca2+, leading to changes in intracellular Ca2+ concentrations . This can have downstream effects on numerous cellular processes that are regulated by Ca2+ signaling.

Result of Action

The inhibition of PMCA by Caloxin 2A1 (TFA) leads to changes in intracellular Ca2+ concentrations, which can impact various cellular processes. For example, it has been reported that Caloxin 2A1 (TFA) increases apoptosis in airway smooth muscle cells (ASMCs) .

Biochemical Analysis

Biochemical Properties

Caloxin 2A1 Trifluoroacetate interacts with PMCA, a crucial enzyme involved in maintaining calcium homeostasis within cells . This interaction is selective and does not affect other ATPases such as the basal Mg2±ATPase or Na±K±ATPase . The compound’s interaction with PMCA inhibits the enzyme’s activity, affecting the transport of calcium ions across the cell membrane .

Cellular Effects

The effects of Caloxin 2A1 Trifluoroacetate on cells are primarily related to its influence on calcium signaling. By inhibiting PMCA, it disrupts the normal extrusion of calcium ions, leading to changes in intracellular calcium concentrations . This can impact various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Caloxin 2A1 Trifluoroacetate involves its binding to the extracellular domain of PMCA . This binding inhibits the activity of PMCA, preventing the enzyme from effectively transporting calcium ions out of the cell . This leads to changes in intracellular calcium concentrations, which can affect various cellular and molecular processes .

Temporal Effects in Laboratory Settings

The effects of Caloxin 2A1 Trifluoroacetate can change over time in laboratory settings

Metabolic Pathways

Given its role as a PMCA inhibitor, it likely impacts calcium signaling pathways within cells .

Preparation Methods

Caloxin 2A1 is synthesized using peptide synthesis techniques. The peptide sequence is designed to bind specifically to the second extracellular domain of PMCA. The synthesis involves the stepwise addition of amino acids to form the desired peptide chain. The final product is purified using high-performance liquid chromatography to achieve high purity .

Chemical Reactions Analysis

Caloxin 2A1 primarily interacts with PMCA through non-covalent binding. It does not undergo significant chemical reactions such as oxidation, reduction, or substitution under physiological conditions. The major product of its interaction is the inhibition of PMCA activity, leading to altered calcium homeostasis in cells .

Scientific Research Applications

Caloxin 2A1 has several scientific research applications:

Chemistry: Used as a tool to study the structure and function of PMCA and its role in calcium homeostasis.

Biology: Helps in understanding the physiological and pathological roles of PMCA in various cell types.

Medicine: Potential therapeutic applications in cardiovascular diseases, neurological disorders, retinopathy, cancer, and contraception.

Industry: Utilized in the development of new drugs targeting PMCA and related pathways .

Comparison with Similar Compounds

Caloxin 2A1 is unique in its selective inhibition of PMCA. Similar compounds include:

Caloxin 1c2: Inhibits PMCA4 with higher affinity than Caloxin 2A1 but also affects other PMCA isoforms.

Carboxyeosin: Inhibits both PMCA and the sodium pump, leading to broader effects on calcium homeostasis.

Thapsigargin: Inhibits the sarco(endo)plasmic reticulum calcium adenosine triphosphatase, affecting intracellular calcium stores

Properties

IUPAC Name |

(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-amino-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-N-[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-1-[[(2S)-1-[[2-[[2-[(2-amino-2-oxoethyl)amino]-2-oxoethyl]amino]-2-oxoethyl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]butanediamide;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C64H91N19O22.C2HF3O2/c1-31(2)52(68)62(103)81-44(30-88)57(98)74-37(21-48(66)90)55(96)78-41(27-85)56(97)73-36(20-47(65)89)54(95)76-39(19-33-22-69-35-13-7-6-12-34(33)35)64(105)83-17-9-15-46(83)61(102)79-42(28-86)58(99)75-38(18-32-10-4-3-5-11-32)63(104)82-16-8-14-45(82)60(101)80-43(29-87)59(100)77-40(26-84)53(94)72-25-51(93)71-24-50(92)70-23-49(67)91;3-2(4,5)1(6)7/h3-7,10-13,22,31,36-46,52,69,84-88H,8-9,14-21,23-30,68H2,1-2H3,(H2,65,89)(H2,66,90)(H2,67,91)(H,70,92)(H,71,93)(H,72,94)(H,73,97)(H,74,98)(H,75,99)(H,76,95)(H,77,100)(H,78,96)(H,79,102)(H,80,101)(H,81,103);(H,6,7)/t36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,52-;/m0./s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWVYZHSQQMQNOR-HPUWVREWSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CC(=O)N)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N3CCCC3C(=O)NC(CO)C(=O)NC(CC4=CC=CC=C4)C(=O)N5CCCC5C(=O)NC(CO)C(=O)NC(CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N3CCC[C@H]3C(=O)N[C@@H](CO)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N5CCC[C@H]5C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)NCC(=O)NCC(=O)NCC(=O)N)N.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C66H92F3N19O24 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1592.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.